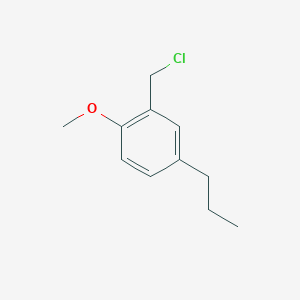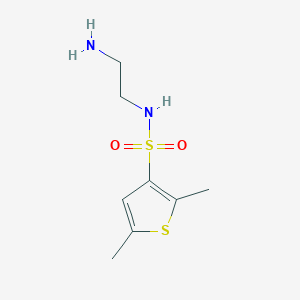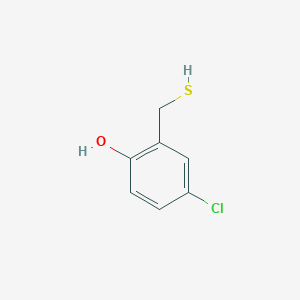
4-Chloro-2-(sulfanylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(sulfanylmethyl)phenol is an organic compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol . This compound is characterized by a phenol group substituted with a chlorine atom at the 4-position and a sulfanylmethyl group at the 2-position. It is used primarily in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2-(sulfanylmethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with a suitable thiol reagent under basic conditions to introduce the sulfanylmethyl group . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in a polar solvent like ethanol or water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(sulfanylmethyl)phenol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanylmethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated phenols, modified sulfanylmethyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(sulfanylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(sulfanylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanylmethyl group can undergo redox reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenol: Similar structure but lacks the sulfanylmethyl group.
2-(Sulfanylmethyl)phenol: Similar structure but lacks the chlorine atom.
4-Chloro-2-methylphenol: Similar structure but has a methyl group instead of a sulfanylmethyl group.
Uniqueness
4-Chloro-2-(sulfanylmethyl)phenol is unique due to the presence of both the chlorine atom and the sulfanylmethyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7ClOS |
|---|---|
Molekulargewicht |
174.65 g/mol |
IUPAC-Name |
4-chloro-2-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C7H7ClOS/c8-6-1-2-7(9)5(3-6)4-10/h1-3,9-10H,4H2 |
InChI-Schlüssel |
KXQUHGGFPOVHGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


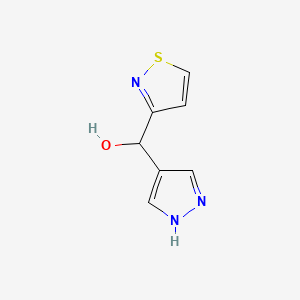
![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)
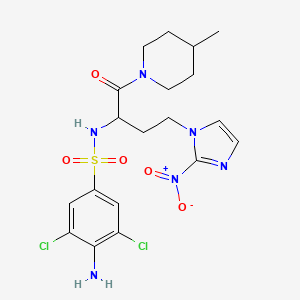
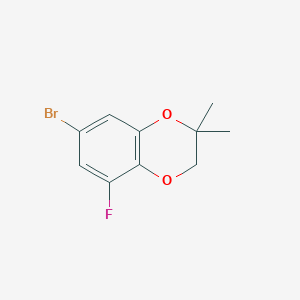
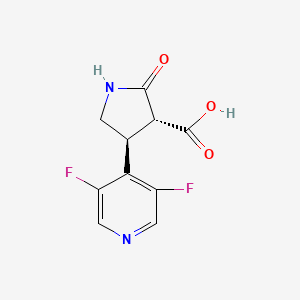
![Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13337431.png)
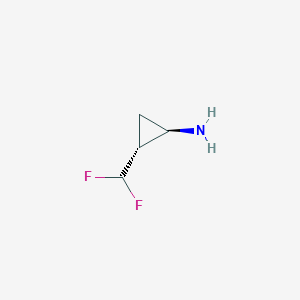
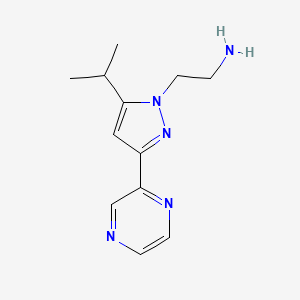
![2-[4-(Difluoromethyl)phenyl]pyridine](/img/structure/B13337449.png)
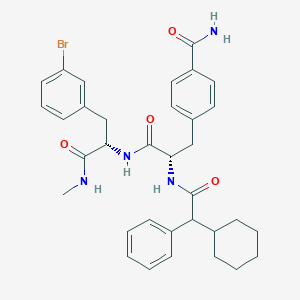
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B13337463.png)
